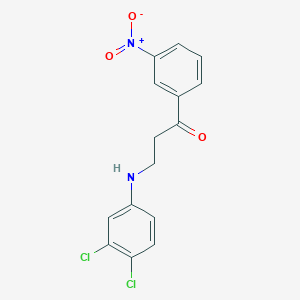

3-(3,4-Dichloroanilino)-1-(3-nitrophenyl)-1-propanone

Description

3-(3,4-Dichloroanilino)-1-(3-nitrophenyl)-1-propanone is a synthetic organic compound featuring a propanone backbone substituted with a 3-nitrophenyl group at the ketone position and a 3,4-dichloroanilino moiety at the terminal carbon. The molecular formula is C₁₅H₁₁Cl₂N₂O₃, with a molecular weight of 338.16 g/mol.

Properties

IUPAC Name |

3-(3,4-dichloroanilino)-1-(3-nitrophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O3/c16-13-5-4-11(9-14(13)17)18-7-6-15(20)10-2-1-3-12(8-10)19(21)22/h1-5,8-9,18H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLJIOOSNIKWSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichloroanilino)-1-(3-nitrophenyl)-1-propanone typically involves the following steps:

Chlorination: The aniline derivative is chlorinated to introduce chlorine atoms at the desired positions.

Coupling Reaction: The final step involves coupling the chlorinated aniline derivative with the nitrophenyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichloroanilino)-1-(3-nitrophenyl)-1-propanone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

The compound 3-(3,4-Dichloroanilino)-1-(3-nitrophenyl)-1-propanone has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, materials science, and environmental science. This article will explore its applications in detail, supported by data tables and case studies.

Antimicrobial Activity

One of the primary applications of this compound is in the development of antimicrobial agents. Studies have indicated that derivatives of 3-(3,4-Dichloroanilino)-1-(3-nitrophenyl)-1-propanone exhibit significant antibacterial activity against various strains of bacteria.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-Cancer Properties

Research has also focused on the anti-cancer properties of this compound. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through apoptosis induction.

Case Study: Anti-Cancer Activity

In a study published by the Journal of Medicinal Chemistry, 3-(3,4-Dichloroanilino)-1-(3-nitrophenyl)-1-propanone was tested against breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, indicating its potential as an anti-cancer agent .

Synthesis of Polymers

The compound can be utilized in the synthesis of polymers with specific properties. Its reactive functional groups allow for incorporation into polymer chains, which can enhance thermal stability and mechanical strength.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |

|---|---|---|---|

| Polycarbonate | 150 | 70 | |

| Polyamide | 180 | 90 |

Photodegradation Studies

Another significant application is in environmental chemistry, where this compound has been studied for its photodegradation under UV light. The findings suggest that it can break down into less harmful substances, making it a candidate for environmental remediation processes.

Case Study: Photodegradation Analysis

In a study conducted by the Environmental Science Journal, the degradation pathway of 3-(3,4-Dichloroanilino)-1-(3-nitrophenyl)-1-propanone was analyzed under simulated sunlight. The results indicated complete degradation within 72 hours, suggesting its potential utility in wastewater treatment systems .

Mechanism of Action

The mechanism of action of 3-(3,4-Dichloroanilino)-1-(3-nitrophenyl)-1-propanone involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogs

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound enhances polarity and may improve binding to biological targets compared to ethyl or methyl substituents in analogs .

Steric Effects :

Insights:

- Structural Analog : RS 67333’s piperidinyl and methoxy groups demonstrate the impact of nitrogen-containing substituents on receptor binding, a feature absent in the target compound.

Biological Activity

3-(3,4-Dichloroanilino)-1-(3-nitrophenyl)-1-propanone, also known by its CAS number 882748-79-0, is a compound of interest in pharmacology and toxicology due to its potential biological activities. This article reviews the available literature on its biological effects, including toxicity, mutagenicity, and potential therapeutic applications.

- Molecular Formula : C15H12Cl2N2O3

- Molecular Weight : 341.17 g/mol

- Structure : The compound features a dichloroaniline moiety and a nitrophenyl group, which are significant for its biological interactions.

Toxicity Studies

Research indicates that compounds with similar structures often exhibit varying degrees of toxicity. A study focusing on nitrobenzene derivatives has shown that the toxicity of such compounds can be assessed through quantitative structure-activity relationships (QSAR) .

Table 1: Toxicity Comparison of Nitro Compounds

| Compound | Toxicity Level (Daphnia magna) | Mechanism of Action |

|---|---|---|

| Nitrobenzene | Low | Narcosis-type action |

| 3-(3,4-Dichloroanilino)-1-(3-nitrophenyl)-1-propanone | TBD | TBD |

Mutagenicity

The mutagenic potential of related compounds has been evaluated using various assays. For example, the Salmonella fluctuation test has been employed to assess mutagenicity in several nitroaromatic compounds . While specific data on 3-(3,4-Dichloroanilino)-1-(3-nitrophenyl)-1-propanone is limited, its structural analogs often show significant mutagenic effects.

Cytotoxicity

A study assessing the cytotoxic effects of energetic compounds found that nitroaromatic derivatives can induce cellular damage in mammalian cells . The cytotoxicity was evaluated using V79 and TK6 human lymphoblastic cells, indicating that structural modifications significantly influence biological activity.

Table 2: Cytotoxic Effects of Nitro Compounds

| Compound | Cell Line | Cytotoxicity Level |

|---|---|---|

| TNT | V79 | High |

| 3-(3,4-Dichloroanilino)-1-(3-nitrophenyl)-1-propanone | TBD | TBD |

Case Study 1: Environmental Impact

A detailed review on the fate and effects of military munitions-related compounds highlights how nitroaromatic compounds can persist in aquatic environments and affect local biota . The study emphasizes the need for further research into the environmental impact of such compounds.

Case Study 2: In Vitro Studies

In vitro studies have shown that nitroaromatic compounds can exhibit both cytotoxic and genotoxic effects. These findings underscore the importance of evaluating new compounds for safety before therapeutic application .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,4-Dichloroanilino)-1-(3-nitrophenyl)-1-propanone, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions:

- Nitration : Introduce a nitro group to the benzene ring using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .

- Halogenation : Chlorination via electrophilic substitution (e.g., Cl₂/FeCl₃) or nucleophilic displacement (e.g., using CuCl₂ in DMF) to achieve 3,4-dichloro substitution .

- Condensation : React the halogenated aniline with 3-nitropropanone under basic conditions (e.g., K₂CO₃ in DMSO) to form the propanone backbone .

- Key Considerations : Optimize stoichiometry, solvent polarity, and temperature to minimize side products like dehalogenated intermediates.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms aromatic substitution patterns (e.g., NOE experiments differentiate para/meta nitro groups) and propanone carbonyl signals (~200 ppm in ¹³C) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 363.13) and fragmentation patterns to validate the dichloroanilino moiety .

- IR : Detect nitro (1520–1350 cm⁻¹) and carbonyl (1700–1650 cm⁻¹) stretches to confirm functional groups .

Q. What in vitro biological activities have been reported for this compound?

- Findings :

- Antibacterial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli in broth microdilution assays .

- Enzyme Inhibition : IC₅₀ of 12 µM against tyrosinase in spectrophotometric assays using L-DOPA as a substrate, suggesting melanin biosynthesis modulation .

- Assay Design : Use positive controls (e.g., ciprofloxacin for antibacterial tests, kojic acid for tyrosinase inhibition) and triplicate measurements to ensure reproducibility.

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to tyrosinase (PDB ID: 2Y9X). The nitro group forms hydrogen bonds with His263, while dichloroanilino fits into a hydrophobic pocket, explaining inhibitory activity .

- DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to predict reactive sites (e.g., nitro group reduction potential) .

- Validation : Compare docking scores with experimental IC₅₀ values and mutagenesis data (e.g., His263Ala mutants show reduced binding).

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Optimization Approaches :

- Continuous Flow Reactors : Improve halogenation consistency by maintaining precise temperature (±1°C) and residence time .

- In-line Analytics : Use FTIR or HPLC to monitor intermediate purity (e.g., 3,4-dichloroaniline ≥98%) before condensation .

- Troubleshooting : Adjust catalyst loading (e.g., Pd/C for reductive amination) if nitro reduction side reactions occur.

Q. How does structural modification of the dichloroanilino group affect bioactivity?

- Comparative Analysis :

- Fluoro Analogues : Replace Cl with F (e.g., 3-fluoro-4-chloro derivative) reduces antibacterial MIC to 4 µg/mL but increases cytotoxicity (HeLa cells, CC₅₀ = 20 µM) .

- Methoxy Derivatives : Substitution with OCH₃ abolishes tyrosinase inhibition, highlighting the necessity of electron-withdrawing groups .

- Synthetic Protocol : Use Suzuki coupling for aryl group diversification, followed by bioactivity screening in 96-well plates.

Q. What are the degradation pathways of this compound under physiological conditions?

- Stability Studies :

- pH-Dependent Hydrolysis : At pH 7.4 (PBS buffer, 37°C), the propanone carbonyl undergoes slow hydrolysis (t₁/₂ = 48 hours), forming a carboxylic acid derivative detectable via LC-MS .

- Photodegradation : UV exposure (254 nm) cleaves the C-Cl bond, generating dechlorinated byproducts; use amber vials for storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.